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Dimethylcyclopropanecarboxamid

e

Cat. No.: B1354036 Get Quote

Introduction

(S)-(+)-2,2-Dimethylcyclopropanecarboxamide is a chiral building block of significant interest

in the pharmaceutical industry. Its rigid cyclopropane scaffold and defined stereochemistry

make it a valuable intermediate in the synthesis of complex molecular architectures,

contributing to the biological activity and specificity of active pharmaceutical ingredients (APIs).

This document provides a detailed account of its primary application, focusing on the synthesis

of the renal dehydropeptidase-I inhibitor, Cilastatin.

Primary Application: Key Intermediate in the
Synthesis of Cilastatin
(S)-(+)-2,2-Dimethylcyclopropanecarboxamide serves as a critical chiral precursor in the

industrial synthesis of Cilastatin. Cilastatin is co-administered with the carbapenem antibiotic

imipenem to prevent its degradation by renal dehydropeptidase-I, thereby increasing its

efficacy. The synthesis of Cilastatin from (S)-(+)-2,2-Dimethylcyclopropanecarboxamide is a

multi-step process that leverages the unique structural features of this intermediate.

The overall synthetic pathway involves the condensation of (S)-(+)-2,2-
Dimethylcyclopropanecarboxamide with a seven-carbon keto-ester, followed by reaction
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with L-cysteine to form the final Cilastatin molecule.

Logical Relationship of Cilastatin Synthesis

(S)-(+)-2,2-Dimethylcyclopropanecarboxamide

(S)-7-chloro-2-(2,2-dimethylcyclopropanecarboxamido)-2-heptenoic acid ethyl ester

Condensation

Ethyl 7-chloro-2-oxoheptanoate

Cilastatin

Reaction with L-Cysteine

L-Cysteine

Click to download full resolution via product page

Caption: Synthetic pathway of Cilastatin from key intermediates.

Quantitative Data Summary
The following tables summarize the quantitative data reported for the key steps in the synthesis

of Cilastatin starting from (S)-(+)-2,2-Dimethylcyclopropanecarboxamide.

Table 1: Synthesis of (S)-(+)-2,2-Dimethylcyclopropanecarboxamide
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Starting
Material

Method Yield
Enantiomeric
Excess (ee)

Reference

Glycine ethyl

ester

hydrochloride

Diazotization,

cyclopropanation

, hydrolysis,

resolution,

ammonolysis

>17% (overall) >98% [1]

2,2-

Dimethylcyclopro

pane carboxylic

acid & Quinidine

Diastereomeric

salt resolution &

ammonolysis

20.5% (overall) Not Reported [2]

2,2-

Dimethylcyclopro

pane carboxylic

acid & (R)-1,1'-

binaphthol

derivatives

Diastereomeric

ester formation,

separation &

ammonolysis

18.1% - 33.7% Not Reported [2]

Table 2: Synthesis of Cilastatin Intermediates and Final Product

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://patents.google.com/patent/CN101735099B/en
https://patents.google.com/patent/US8247606B2/en
https://patents.google.com/patent/US8247606B2/en
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1354036?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Reaction
Step

Reactants Product Yield Purity Reference

Condensation

(S)-(+)-2,2-

Dimethylcyclo

propanecarbo

xamide, Ethyl

7-chloro-2-

oxoheptanoat

e

(S)-7-chloro-

2-(2,2-

dimethylcyclo

propanecarbo

xamido)-2-

heptenoic

acid ethyl

ester

Not specified Not specified [3][4]

Alkylation &

Cyclization

(S)-7-chloro-

2-((1S)-2,2-

dimethylcyclo

propanecarbo

xamido)-2-

oxoheptanoat

e ethyl ester,

L-cysteine

methyl ester

hydrochloride

Alkyl

cilastatin

ester

74.1% Not specified [2]

Saponificatio

n

Alkyl

cilastatin

ester

Cilastatin

sodium
49.6% Not specified [2]

Condensation

& Purification

Z-7-chloro-

2[[(1S)-2,2-

dimethyl

cyclopropane

]carboxamide

]-2-heptenoic

acid, L-

Cysteine

hydrochloride

monohydrate

Cilastatin

acid

110g from

150g starting

material

97% (initial),

99.5% (after

purification)

[2]
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Experimental Protocols
The following are detailed experimental protocols for the key steps in the synthesis of

Cilastatin.

Experimental Workflow for Cilastatin Synthesis

Step 1: Condensation Step 2: Hydrolysis Step 3: Final Condensation and Purification

Mix (S)-(+)-2,2-Dimethylcyclopropanecarboxamide,
Ethyl 7-chloro-2-oxoheptanoate, and p-TSA in Toluene Reflux with azeotropic removal of water Wash with dilute HCl and NaHSO3 Concentrate to obtain crude ester Hydrolyze crude ester with aq. NaOH Acidify to precipitate the carboxylic acid Filter and dry the intermediate React intermediate with L-Cysteine in aq. NaOH Adjust pH to 3.0 to induce crystallization Filter, wash, and dry the crude Cilastatin Recrystallize from water/acetone

Click to download full resolution via product page

Caption: A step-by-step workflow for the synthesis of Cilastatin.

Protocol 1: Synthesis of (S)-7-chloro-2-(2,2-dimethylcyclopropanecarboxamido)-2-heptenoic

acid

This protocol describes the condensation of (S)-(+)-2,2-Dimethylcyclopropanecarboxamide
with ethyl 7-chloro-2-oxoheptanoate.

Materials:

(S)-(+)-2,2-Dimethylcyclopropanecarboxamide

Ethyl 7-chloro-2-oxoheptanoate

p-Toluenesulfonic acid (p-TSA)

Toluene

Dilute Hydrochloric Acid

Aqueous Sodium Bisulfite

Procedure:

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/product/b1354036?utm_src=pdf-body-img
https://www.benchchem.com/product/b1354036?utm_src=pdf-body
https://www.benchchem.com/product/b1354036?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1354036?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


To a reaction vessel equipped with a Dean-Stark apparatus, add (S)-(+)-2,2-
Dimethylcyclopropanecarboxamide, ethyl 7-chloro-2-oxoheptanoate, and a catalytic

amount of p-toluenesulfonic acid in toluene.

Reflux the mixture, continuously removing water via the Dean-Stark trap until the reaction is

complete (monitored by TLC or HPLC).

Cool the reaction mixture to room temperature.

Wash the organic layer sequentially with dilute hydrochloric acid and aqueous sodium

bisulfite to remove unreacted starting materials.[5]

Dry the toluene layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure to yield the crude (S)-7-chloro-2-(2,2-dimethylcyclopropanecarboxamido)-2-

heptenoic acid ethyl ester.

The crude ester is then hydrolyzed using aqueous sodium hydroxide. After completion of the

hydrolysis, the reaction mixture is acidified to a pH of 4.0 to 4.5.

The aqueous layer is extracted with toluene. The toluene layer containing the product is

washed with water and can be used directly in the next step.[6]

Protocol 2: Synthesis of Cilastatin Acid

This protocol outlines the final condensation step to produce Cilastatin acid.

Materials:

(Z)-7-chloro-2[[(1S)-2,2-dimethyl cyclopropane]carboxamide]-2-heptenoic acid (from Protocol

1)

L-Cysteine hydrochloride monohydrate

Sodium Hydroxide

Water

Dichloromethane
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Acetone

Procedure:

In a reaction vessel, dissolve sodium hydroxide (90 gm) in water (1 L).[2]

Add L-Cysteine hydrochloride monohydrate (96 gm) to the sodium hydroxide solution.[2]

Add (Z)-7-chloro-2[[(1S)-2,2-dimethyl cyclopropane]carboxamide]-2-heptenoic acid to the

mixture and stir at 25-30°C until the starting material is consumed (monitored by HPLC).[2]

After the reaction is complete, wash the reaction mass with dichloromethane (500 ml).[2]

Adjust the pH of the aqueous layer to 3.0 and stir for 24 hours to induce crystallization.

Filter the precipitated solid, wash with water (200 ml) and then with acetone (500 ml).[2]

Dry the solid to obtain crude Cilastatin acid.

For further purification, dissolve the crude solid in water (700 ml) and add dichloromethane

(700 ml) and ethyl acetate (100 ml). Stir for 10 hours.[2]

Filter the purified solid, wash with water (100 ml) and acetone (200 ml), and dry to obtain

pure Cilastatin acid.[2]

Other Potential Applications
While the synthesis of Cilastatin is the most prominent application, the unique structural motif of

(S)-(+)-2,2-Dimethylcyclopropanecarboxamide suggests its potential use in the development

of other pharmaceuticals. The cyclopropane ring can act as a rigid scaffold to orient functional

groups in a specific manner, which is often desirable for potent and selective interactions with

biological targets. Although specific examples in analgesics and anti-inflammatory drugs are

not well-documented in publicly available literature, its structural features are found in various

biologically active molecules. Further research may explore its incorporation into novel

therapeutic agents in these and other disease areas.

Disclaimer: These protocols are intended for informational purposes for qualified researchers

and scientists. Appropriate safety precautions and laboratory procedures should be followed.
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The specific quantities and reaction conditions may require optimization based on laboratory-

specific equipment and reagent quality.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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